molecular formula C17H24N2O2 B8107806 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8107806
M. Wt: 288.4 g/mol
InChI Key: PWYMVGGTARXHHO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[45]decan-2-one is a compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable diazaspiro compound with 2-methoxyethylamine under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects is primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting this enzyme, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxyethyl and phenyl groups enhances its potential as a therapeutic agent and its ability to interact with specific molecular targets .

Properties

IUPAC Name

1-(2-methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-12-11-19-16(20)13-15(14-5-3-2-4-6-14)17(19)7-9-18-10-8-17/h2-6,15,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYMVGGTARXHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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